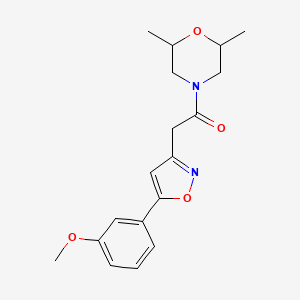
1-(2,6-Dimethylmorpholino)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dimethylmorpholino)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly known as DMIO and has been extensively studied for its unique properties and mechanism of action.
科学的研究の応用
Synthesis and Chemical Characterization
A significant aspect of research on related compounds involves their synthesis and chemical characterization. For instance, compounds synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone have been characterized using various spectroscopic techniques and tested for their in vitro antimicrobial activity against bacterial and fungal organisms (K. S. Kumar et al., 2019). Similarly, novel pyrazole derivatives containing a 2-methylquinoline ring system have been synthesized and evaluated for their antibacterial and antifungal activities, showing significant efficacy (G. Raju et al., 2016).
Antimicrobial Activity
The antimicrobial potential of these compounds is a notable area of research. Various synthesized derivatives have demonstrated significant antimicrobial properties against a range of pathogens. For instance, new phenanthrenes isolated from Juncus effusus showed remarkable antifungal and antibacterial activities, highlighting their potential as natural antimicrobial agents (Wei Zhao et al., 2018).
Anticancer Activity
Research also extends to the exploration of anticancer properties. Novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide have been synthesized and screened for cytotoxicity against cancer cell lines, revealing promising anticancer activity. Some derivatives showed higher cytotoxicity against specific cancer cell lines, indicating potential for targeted cancer therapy (I. Tumosienė et al., 2020).
Fluorescence and Chemical Labeling
Compounds like 6-Methoxy-4-quinolone have been identified as novel fluorophores with strong fluorescence in a wide pH range, making them suitable for biomedical analysis and fluorescent labeling (Junzo Hirano et al., 2004). This indicates potential applications in chemical biology and analytical chemistry for detecting and quantifying biological molecules.
特性
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-12-10-20(11-13(2)23-12)18(21)9-15-8-17(24-19-15)14-5-4-6-16(7-14)22-3/h4-8,12-13H,9-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPLBUOLHOYCCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CC2=NOC(=C2)C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholino)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2390742.png)
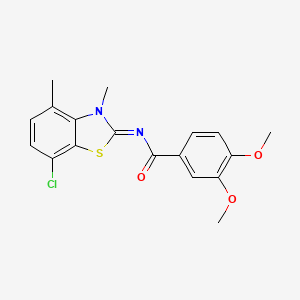

![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1,2,3,4-tetrahydronaphthalen-2-YL)amino]acetamide](/img/structure/B2390747.png)
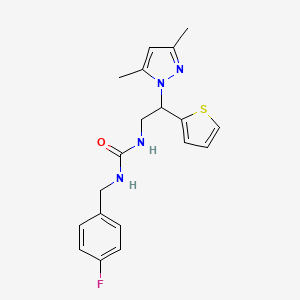
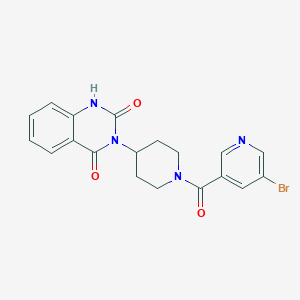
![Methyl 2-{[4-(2-thienyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2390753.png)

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2390757.png)
![2-{4-[(4-methoxybenzyl)thio]-1H-pyrrolo[3,2-c]pyridin-1-yl}-N-[2-(2-methylpiperidin-1-yl)ethyl]acetamide](/img/structure/B2390758.png)
![5-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2390759.png)
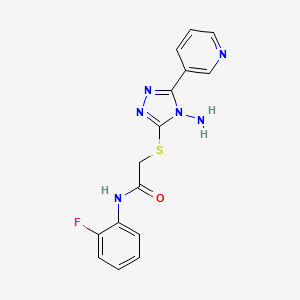
![N-(2-chlorophenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2390761.png)
